![molecular formula C14H13N5O3S B2377882 N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097867-67-7](/img/structure/B2377882.png)
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research in the field of medicine and pharmacology.
Applications De Recherche Scientifique
Diversity-Oriented Synthesis and Biological Targets
Research demonstrates the synthesis of diverse non-natural compounds through methods such as oxidative carbon-hydrogen bond activation and click chemistry. These compounds, including tetrahydropyrans and triazoles, are designed for screening against various biological targets, hinting at their potential in drug discovery and biological research (Zaware et al., 2011).
Heterocyclic Compounds in Medicine and Pharmacy
Another study explores the significant role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy, emphasizing their chemical modifiability and pharmacological potential. These findings underscore the importance of such heterocycles in developing new therapeutic agents (Fedotov et al., 2022).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polycarbazole derivatives and their copolymerization affects electrochemical and electrochromic properties. This research could inform the development of materials for electronic and optoelectronic applications (Hu et al., 2013).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. This illustrates the potential of such compounds in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Antibacterial and Antifungal Activity
Compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. This research highlights the ongoing efforts to discover new antimicrobial agents to combat resistant pathogens (Azab et al., 2013).
Propriétés
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-13(14(21)17-12-2-6-22-18-12)15-8-11(10-3-7-23-9-10)19-5-1-4-16-19/h1-7,9,11H,8H2,(H,15,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMPFGZSJRJXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)
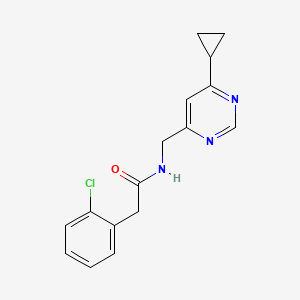
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)

![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)
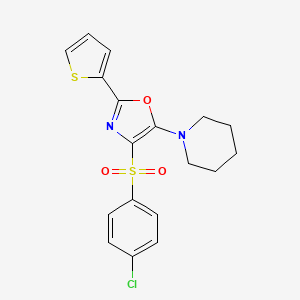
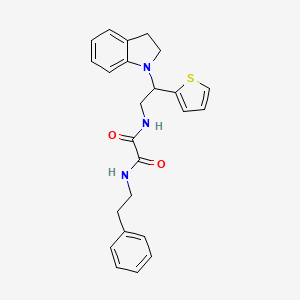
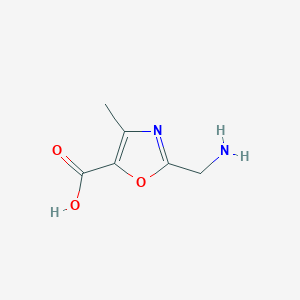
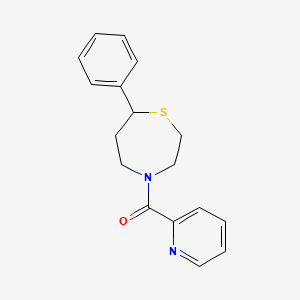
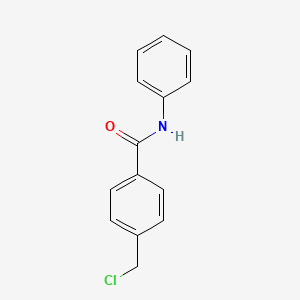
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)